molecular formula C7H18N2 B6203596 [2-(dimethylamino)-2-methylpropyl](methyl)amine CAS No. 749788-73-6

[2-(dimethylamino)-2-methylpropyl](methyl)amine

Cat. No.: B6203596
CAS No.: 749788-73-6
M. Wt: 130.23 g/mol
InChI Key: WWBYIFXSSNNBBW-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-methylpropylamine is a chemical compound with the molecular formula C6H16N2. It is a tertiary amine, characterized by the presence of a dimethylamino group attached to a methylpropyl chain. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-2-methylpropylamine typically involves the alkylation of dimethylamine with 2-chloro-2-methylpropane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In industrial settings, the production of 2-(dimethylamino)-2-methylpropylamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Reactants: Dimethylamine and 2-chloro-2-methylpropane

    Catalyst: Sodium hydroxide or potassium hydroxide

    Solvent: Anhydrous ethanol

    Temperature: 50-70°C

    Pressure: Atmospheric pressure

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-methylpropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides to form quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; room temperature to 50°C

    Reduction: Lithium aluminum hydride; anhydrous ether; 0-25°C

    Substitution: Alkyl halides; anhydrous solvents like acetonitrile; room temperature

Major Products

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Quaternary ammonium salts

Scientific Research Applications

2-(Dimethylamino)-2-methylpropylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of various chemical compounds.

    Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in the formulation of therapeutic agents.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-2-methylpropylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)pyridine
  • N,N-Dimethylethanolamine
  • N,N-Dimethylpropylamine

Uniqueness

Compared to similar compounds, 2-(dimethylamino)-2-methylpropylamine has a unique structure that imparts distinct chemical properties. Its tertiary amine group and methylpropyl chain make it more reactive in certain chemical reactions, such as nucleophilic substitution. Additionally, its specific molecular configuration allows for unique interactions with biological targets, making it valuable in pharmaceutical research.

Properties

CAS No.

749788-73-6

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

IUPAC Name

1-N,2-N,2-N,2-tetramethylpropane-1,2-diamine

InChI

InChI=1S/C7H18N2/c1-7(2,6-8-3)9(4)5/h8H,6H2,1-5H3

InChI Key

WWBYIFXSSNNBBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC)N(C)C

Purity

95

Origin of Product

United States

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